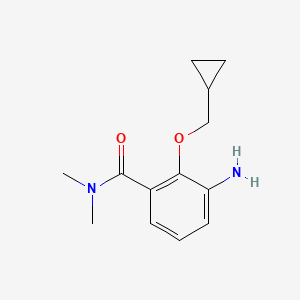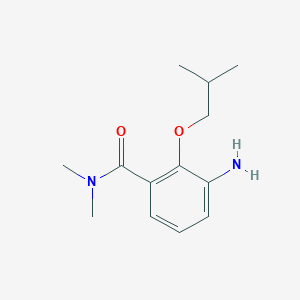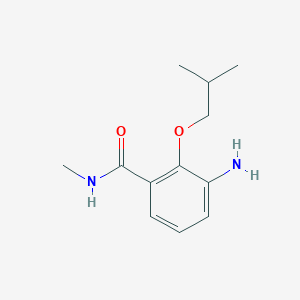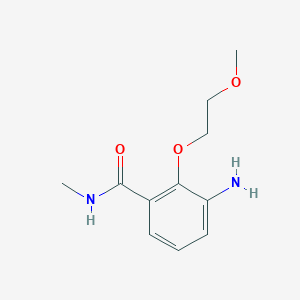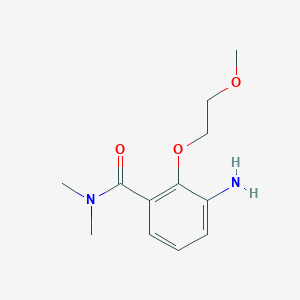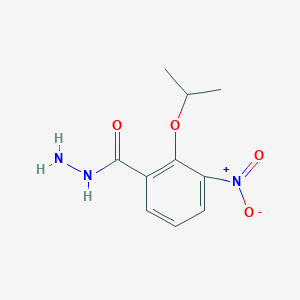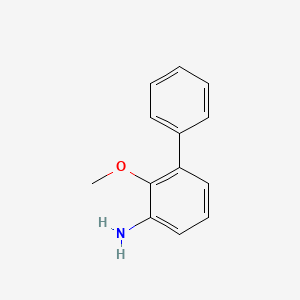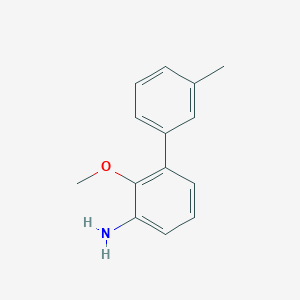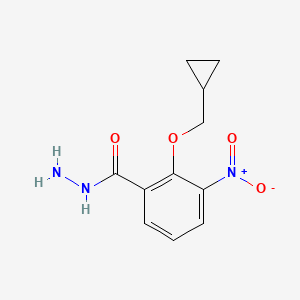
2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopropylmethoxy group, a nitro group, and a benzoic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide typically involves the reaction of 2-Cyclopropylmethoxy-3-nitro-benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide product, which is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of hydrazone derivatives.
Condensation: The compound can react with aldehydes or ketones to form hydrazones through a condensation reaction
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophiles such as alkyl halides, organic solvents like dichloromethane.
Condensation: Aldehydes or ketones, organic solvents like ethanol or methanol
Major Products Formed
Reduction: 2-Cyclopropylmethoxy-3-amino-benzoic acid hydrazide.
Substitution: Various hydrazone derivatives depending on the electrophile used.
Condensation: Hydrazone products with different aldehydes or ketones
Scientific Research Applications
2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylmethoxy-3-amino-benzoic acid hydrazide: Similar structure but with an amino group instead of a nitro group.
2-Cyclopropylmethoxy-3-nitro-benzoic acid: Lacks the hydrazide moiety.
Hydrazone derivatives of 2-Cyclopropylmethoxy-3-nitro-benzoic acid hydrazide: Formed by condensation reactions with aldehydes or ketones
Uniqueness
This compound is unique due to the presence of both a nitro group and a hydrazide moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3-nitrobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-13-11(15)8-2-1-3-9(14(16)17)10(8)18-6-7-4-5-7/h1-3,7H,4-6,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKJQJXJQMFFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2[N+](=O)[O-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,2-Difluoro-ethoxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine](/img/structure/B8170186.png)
![2-(2-Methoxy-ethoxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine](/img/structure/B8170196.png)
![O-(Tetrahydro-pyran-4-ylmethyl)-N-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-hydroxylamine](/img/structure/B8170200.png)

